molecular formula C11H10N2O3 B2538959 1-o-Tolyl-pyrimidine-2,4,6-trione CAS No. 107147-53-5

1-o-Tolyl-pyrimidine-2,4,6-trione

Cat. No. B2538959
CAS RN: 107147-53-5
M. Wt: 218.212
InChI Key: PDTAPBCSMRZOLO-UHFFFAOYSA-N
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Description

“1-o-Tolyl-pyrimidine-2,4,6-trione” is a chemical compound with the CAS Number: 107147-53-5. Its IUPAC name is 1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione . The compound has a molecular weight of 218.21 .


Molecular Structure Analysis

The InChI code for “1-o-Tolyl-pyrimidine-2,4,6-trione” is 1S/C11H10N2O3/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) .


Physical And Chemical Properties Analysis

“1-o-Tolyl-pyrimidine-2,4,6-trione” is a solid compound . It has a molecular formula of C11H10N2O3 and a molecular weight of 218.212.

Scientific Research Applications

Synthetic Methodology and Multicomponent Reactions

Recent studies highlight the compound’s role in multicomponent reactions (MCRs):

For additional information, you can refer to the original research articles:

Chieh-Kai Chan, Yi-Hsiu Chung, Cheng-Chung Wang. “Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation.” RSC Advances, 2022.

Mechanism of Action

While the specific mechanism of action for “1-o-Tolyl-pyrimidine-2,4,6-trione” is not available, pyrimidines in general have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

properties

IUPAC Name

1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTAPBCSMRZOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-o-Tolyl-pyrimidine-2,4,6-trione

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